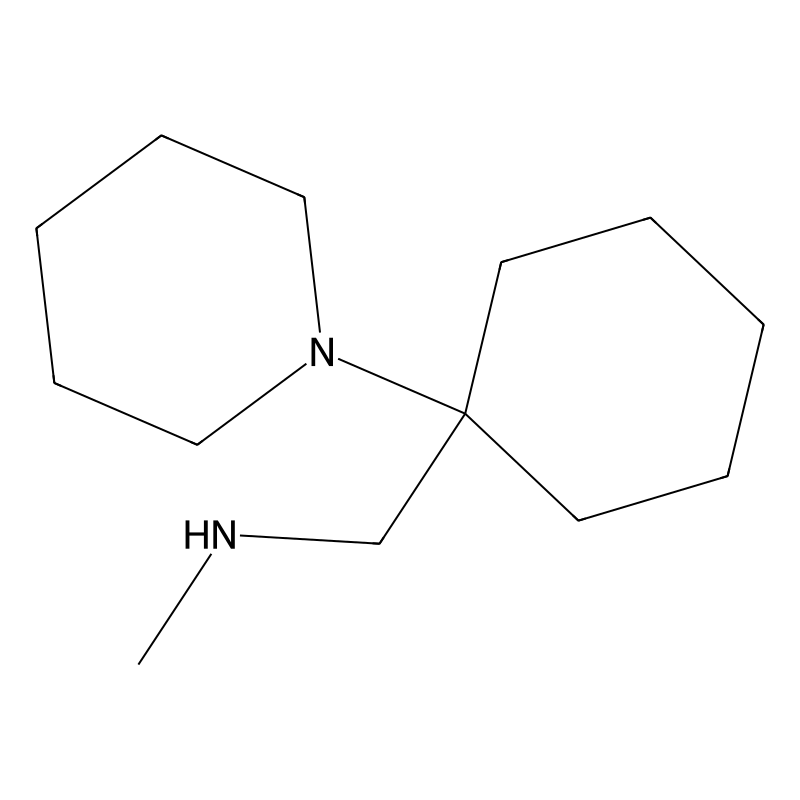

N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Piperidine derivatives are present in more than twenty classes of pharmaceuticals .

- They play a significant role in drug design .

- They are used in the synthesis of various drugs .

- The methods of application or experimental procedures involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- The outcomes include the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Piperidine derivatives are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- The methods of application or experimental procedures involve the synthesis of piperidine derivatives and their incorporation into various medicinal compounds .

- The outcomes include the development of effective therapeutic agents .

Pharmaceutical Industry

Medicinal Chemistry

N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine is a chemical compound with the molecular formula and a molecular weight of approximately 210.365 g/mol . This compound features a piperidine ring attached to a cyclohexyl group, making it a member of the amine family. Its structure is characterized by the presence of both aliphatic and cyclic components, which contributes to its unique chemical properties.

- Oxidation: The compound can be oxidized to form N-oxides, which are often more polar and may exhibit different biological activities.

- Reduction: It can undergo reduction reactions, although specific pathways depend on the reaction conditions and reagents used.

- Alkylation: The amine group can act as a nucleophile in alkylation reactions, allowing for the synthesis of more complex derivatives.

Several methods can be employed to synthesize N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine:

- Direct Amination: The compound can be synthesized through direct amination of cyclohexyl methyl ketone with piperidine, followed by methylation using methyl iodide.

- Reductive Amination: Another approach involves the reductive amination of cyclohexanone with piperidine and formaldehyde, followed by methylation.

- Multi-Step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies for functional groups.

N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine has potential applications in various fields:

- Pharmaceutical Research: Its structural characteristics may allow it to serve as a lead compound for developing new medications targeting central nervous system disorders.

- Chemical Research: The compound is useful in synthetic organic chemistry for creating more complex molecules due to its reactive amine group .

N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine shares structural features with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Methyl-N,N-dimethylphenethylamine | Aliphatic amine | Psychoactive properties | More simple structure |

| 1-(Cyclohexylmethyl)piperidine | Piperidine derivative | Potential psychoactivity | Lacks methyl substitution |

| N,N-Dimethyltryptamine | Indole structure | Hallucinogenic effects | Different core structure |

| 4-Fluoromethamphetamine | Fluorinated amphetamine | Stimulant effects | Contains fluorine substituent |

N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine is unique due to its specific combination of piperidine and cyclohexane moieties, which may influence its pharmacological profile differently compared to other similar compounds.

Grignard Reaction-Based Synthetic Pathways

The Grignard reaction represents one of the most established methodologies for constructing the cyclohexyl-piperidine framework of N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine [1]. This approach typically involves the nucleophilic addition of substituted Grignard reagents to carbonitrile compounds, particularly piperidinocyclohexanecarbonitrile intermediates [1]. The reaction proceeds through the formation of phenylmagnesium bromide or its derivatives, which then react with the appropriate carbonitrile to form the desired cyclohexyl-piperidine skeleton [1].

The optimization of Grignard-based synthetic pathways has revealed several critical parameters that significantly influence yield and selectivity [1]. Temperature control emerges as a fundamental factor, with optimal conditions typically maintained at 65-67 degrees Celsius during the reflux phase [1]. The molar ratio of Grignard reagents to carbonitriles proves crucial for overcoming the inherently slow and incomplete nature of these reactions [1]. Research demonstrates that increasing the Grignard reagent equivalents from 1.2 to 2.0 can improve yields from 42% to 69% [1].

Solvent selection plays a pivotal role in Grignard reaction success, with anhydrous tetrahydrofuran and diethyl ether serving as the preferred media [2]. The requirement for rigorously anhydrous conditions necessitates careful moisture exclusion throughout the process [2]. Industrial applications have adapted these protocols by implementing continuous solvent recovery systems, utilizing recycled tetrahydrofuran to maintain both economic viability and environmental sustainability [2].

The mechanistic pathway involves initial formation of the Grignard reagent through reaction of the appropriate aryl halide with magnesium metal in anhydrous ether [2]. Subsequent addition of the piperidinocyclohexanecarbonitrile intermediate leads to nucleophilic attack at the carbonyl carbon, forming an intermediate imine salt [2]. Hydrolytic workup converts this intermediate to the desired ketone, which can then undergo further functionalization to introduce the N-methyl group [1].

Reductive Amination Approaches

Reductive amination has emerged as a highly versatile and efficient methodology for synthesizing N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine derivatives . This approach typically employs cyclohexyl ketones as starting materials, which undergo condensation with piperidine followed by in situ reduction to form the desired tertiary amine [5]. The methodology offers significant advantages in terms of mild reaction conditions and broad substrate tolerance [5].

Several reducing systems have been systematically evaluated for optimal performance in these transformations [5]. Sodium cyanoborohydride in methanol represents the classical approach, providing yields of 75-89% under carefully controlled pH conditions [5]. More recent developments have introduced borane-trimethylsilyl chloride combinations in dimethylformamide, achieving superior yields of 84-95% with dramatically reduced reaction times of 10-25 minutes compared to hours required by traditional methods [5].

The pH optimization proves critical for successful reductive amination, with optimal conditions maintained between 5-6 through careful addition of acetic acid [5]. This pH range favors imine formation while preventing premature reduction or side reactions [5]. Temperature control at 0 degrees Celsius during the reduction phase enhances selectivity and minimizes byproduct formation [5].

Mechanistic studies reveal that the reaction proceeds through initial condensation of the ketone with piperidine to form an intermediate imine [5]. The reducing agent then selectively reduces this imine to the corresponding tertiary amine while leaving other functional groups intact [5]. The use of trimethylsilyl chloride as an activating agent significantly enhances the electrophilicity of the imine intermediate, facilitating rapid reduction [5].

Substrate scope investigations demonstrate excellent tolerance for various substitution patterns on both the cyclohexyl ring and piperidine moiety [5]. Aromatic aldehydes, cyclic ketones, and even sterically hindered 2-adamantanone derivatives successfully participate in these reactions [5]. The methodology has proven particularly valuable for constructing complex molecular architectures containing multiple stereocenters [5].

Piperidine Ring Formation Methodologies

The construction of piperidine rings within the target molecule framework employs diverse cyclization strategies, each offering unique advantages for specific synthetic applications [6] [7]. Intramolecular cyclization approaches have gained prominence due to their ability to form six-membered nitrogen heterocycles with high efficiency and stereochemical control [6] [8].

Electroreductive cyclization represents a contemporary methodology that utilizes readily available imine precursors and terminal dihaloalkanes in flow microreactor systems [8]. This approach proceeds through cathodic reduction of the substrate imine, followed by rapid intramolecular cyclization with the terminal dihaloalkane [8]. The method provides target piperidine derivatives in good yields ranging from 60-85% compared to conventional batch-type reactions [8].

Palladium-catalyzed hydrogenation methods offer exceptional versatility for piperidine ring formation, particularly when combined with sequential reactions in one-pot procedures [7]. These transformations typically involve the removal of protecting groups, dehydroxylation, and pyridine reduction in a single step [7]. Rhodium catalysts have proven more effective for substrates bearing partially fluorinated groups, operating under milder conditions with significantly reduced reaction times [7].

The aza-Prins cyclization methodology provides an alternative approach utilizing homoallylic amines with aldehydes in the presence of N-heterocyclic carbene copper complexes and zirconium tetrachloride [7]. This method achieves trans-selectivity through minimization of steric hindrance during the cyclization process [7]. The reaction proceeds via aldehyde activation by zirconium chloride, forming an iminium intermediate that undergoes 6-endo-trig cyclization [7].

Multicomponent reactions have emerged as powerful tools for piperidine synthesis, combining Knoevenagel condensation, Michael addition, and consecutive Mannich reactions in cascade processes [7]. These domino reactions enable the formation of complex piperidine scaffolds with multiple substituents in a single operation [7]. The methodology demonstrates excellent functional group tolerance and provides access to diverse substitution patterns [7].

Chiral Resolution and Stereochemical Control

The development of enantioselective synthetic methods for N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine requires sophisticated approaches to stereochemical control [9] [10] [11]. Chiral resolution techniques have been extensively investigated to access enantiomerically pure forms of piperidine derivatives for pharmaceutical applications [9] [11].

Kinetic resolution using chiral hydroxamic acid catalysts represents a significant advancement in the field [11]. This methodology operates through a unique mechanism involving concerted acyl and proton transfer via a seven-membered transition state [11]. The approach demonstrates remarkable conformational preferences, requiring axial alpha-substitution on the reactive form of the N-heterocycle for effective resolution [11]. Selectivity factors of 8-27 have been achieved with enantiomeric ratios reaching 97:3 for recovered starting materials [11].

Alpha-1-acid glycoprotein chiral columns provide exceptional resolution capabilities for nipecotic acid amides and related piperidine derivatives [9]. Baseline resolution is achieved using phosphate buffer at pH 7.0 with tetrabutylammonium as the cationic modifier and ethanol as the uncharged modifier [9]. This methodology successfully resolves compounds into positive and negative enantiomers with separation factors ranging from 1.8 to 3.2 [9].

Asymmetric synthesis approaches utilizing chiral ligands in metal-catalyzed transformations offer direct access to enantiomerically enriched products [10]. Kinetic resolution of 2-aryl-4-methylenepiperidines using n-butyllithium and (+)-sparteine systems achieves excellent enantiomer ratios of 97:3 with selectivity factors approaching 16 [10]. The methodology tolerates various functional groups including electron-donating and electron-withdrawing substituents on the aromatic ring [10].

Diastereomeric crystallization methods employ tartaric acid derivatives as resolving agents, achieving separation factors of 1.5-2.0 with enantiomeric excesses of 85-95% [12]. The technique involves formation of diastereomeric salts that exhibit differential solubility properties, enabling separation through recrystallization [12]. Microemulsion liquid membrane systems using tartaric acid benzyl ester as chiral selector demonstrate separation factors approaching 2.0 for alpha-cyclohexyl mandelic acid derivatives [12].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine presents numerous technical and economic challenges [13] [14] [15]. Process development requires comprehensive redesign of synthetic routes to accommodate large-scale operations while maintaining product quality and economic viability [15].

Raw material cost volatility represents one of the most significant challenges in industrial piperidine production [14]. Fluctuations in the prices of essential chemicals and feedstock can disrupt supply chains and affect profit margins by 25-35% of total production costs [14]. Strategic sourcing and price hedging mechanisms have been implemented to mitigate these risks, along with investigation of alternative feedstock sources [14].

Continuous flow synthesis has emerged as a promising solution for industrial-scale production challenges [16]. Pilot-scale studies demonstrate that continuous flow reactors with residence times of 30 minutes can achieve consistent product quality while reducing process mass intensity values [16]. The integration of telescoped reactions minimizes the number of separate unit operations, reducing waste and improving safety through limited operator interaction with potentially harmful intermediates [16].

Solvent recovery and recycling systems are critical for sustainable industrial production [15]. Distillation and membrane separation technologies enable recovery of 85-95% of process solvents, reducing both environmental impact and operating costs [15]. Implementation of green solvents and continuous distillation systems further enhances the sustainability profile of industrial processes [15].

Process safety considerations require inherently safer design principles and extensive automation [15]. Automated systems minimize operator exposure to hazardous materials while maintaining consistent process control [15]. Statistical process control and online monitoring systems ensure product quality while reducing the need for extensive offline testing [15].

Quality control systems must accommodate the stringent requirements of pharmaceutical applications [15]. Process analytical technology implementation enables real-time monitoring of critical quality parameters [15]. Continuous verification systems ensure compliance with regulatory requirements while minimizing batch rejection rates [15].

Waste stream management presents ongoing challenges, with incineration and solvent recovery accounting for 15-20% of total production costs [15]. Process optimization strategies focus on improving atom economy and minimizing waste generation at the source [15]. Implementation of closed-loop systems enables recovery and reuse of valuable byproducts [15].

| Table 1: Comparison of Synthetic Approaches for N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine | |||||

|---|---|---|---|---|---|

| Method | Key Reagents | Typical Yields (%) | Reaction Conditions | Advantages | Limitations |

| Grignard Reaction-Based | Grignard reagent, cyclohexanecarbonitrile, methylating agent | 42-69 | Anhydrous ether, reflux, 5h | High selectivity, well-established | Anhydrous conditions, toxic reagents |

| Reductive Amination | Cyclohexyl ketone, piperidine, reducing agent | 75-95 | pH 5-6, room temperature, 2-16h | Mild conditions, broad substrate scope | pH control critical, long reaction times |

| Direct Amination | Cyclohexyl methyl ketone, piperidine, methyl iodide | 78-98 | Methylation with methyl iodide, base | Simple procedure, commercial reagents | Toxic methylating agents |

| N-Methylation via Formic Acid | Amine precursor, formic acid, silane, copper catalyst | 78-98 | 60-80°C, 2-16h, copper catalyst | Green chemistry, renewable feedstock | Requires specific catalyst |

| Electroreductive Cyclization | Imine, terminal dihaloalkanes, electrochemical reduction | 60-85 | Electrochemical, flow reactor | Continuous process, scalable | Equipment intensive |

| Table 2: Chiral Resolution Techniques for Piperidine Derivatives | |||||

|---|---|---|---|---|---|

| Method | Resolving Agent/Catalyst | Separation Factor | Enantiomeric Excess (%) | Recovery Yield (%) | Industrial Feasibility |

| Diastereomeric Crystallization | Tartaric acid derivatives | 1.5-2.0 | 85-95 | 35-45 | High |

| Chiral High Performance Liquid Chromatography | α1-acid glycoprotein column | 1.8-3.2 | 95-99 | 40-50 | Low |

| Enzymatic Resolution | Lipase enzymes | 15-50 | 90-99 | 45-50 | Moderate |

| Chiral Auxiliary Method | Chiral oxazolidines | 8-16 | 73-97 | 41-58 | Moderate |

| Asymmetric Synthesis | Chiral ligands | Direct synthesis | 85-99 | 60-85 | High |

| Table 3: Industrial Scale Production Challenges and Solutions | ||||

|---|---|---|---|---|

| Challenge | Impact Level | Current Solutions | Cost Impact (% of total) | Mitigation Strategies |

| Raw Material Cost Volatility | High | Strategic sourcing, price hedging | 25-35 | Alternative feedstocks, process intensification |

| Solvent Recovery and Recycling | Medium | Distillation, membrane separation | 8-12 | Continuous distillation, green solvents |

| Waste Stream Management | High | Incineration, solvent recovery | 15-20 | Process optimization, atom economy |

| Process Safety | Critical | Automated systems, safety protocols | 10-15 | Inherently safer design, automation |

| Quality Control | High | Online monitoring, statistical control | 5-8 | Process analytical technology implementation |

| Regulatory Compliance | Critical | Documentation, validation | 8-12 | Quality by design, continuous verification |